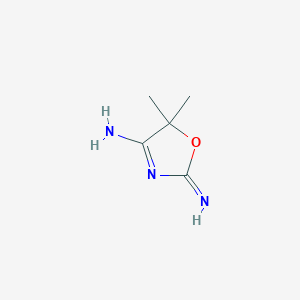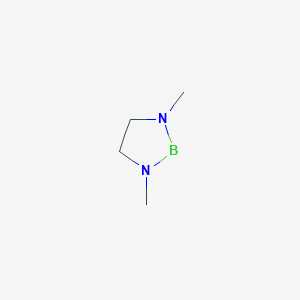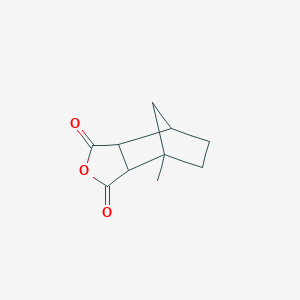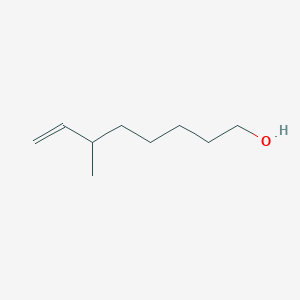
6-Methyloct-7-EN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyloct-7-en-1-ol is an organic compound with the molecular formula C9H18O. It is a type of alcohol characterized by the presence of a double bond between the seventh and eighth carbon atoms and a hydroxyl group attached to the first carbon atom. This compound is often used in various chemical and industrial applications due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Methyloct-7-en-1-ol can be synthesized through several methods. One common approach involves the coupling of methallyl chloride with a Grignard reagent derived from the corresponding ether of 5-bromopentan-1-ol. This reaction produces the tetrahydropyran-2-yl ether of 7-methyloct-7-en-1-ol, which can then be subjected to ozonolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyloct-7-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: 6-Methyloct-7-enal (an aldehyde) or 6-Methyloct-7-en-2-one (a ketone).
Reduction: 6-Methyloctan-1-ol (a saturated alcohol).
Substitution: 6-Methyloct-7-en-1-chloride.
Applications De Recherche Scientifique
6-Methyloct-7-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological processes and as a pheromone analog.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 6-Methyloct-7-en-1-ol involves its interaction with specific molecular targets. In biological systems, it may act on olfactory receptors, influencing behavior and communication in insects. The compound’s double bond and hydroxyl group play crucial roles in its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dimethyloct-6-en-1-ol: Another alcohol with a similar structure but different substitution pattern.
6-Methyloct-1-en-7-yne: Contains a triple bond instead of a double bond.
2,4,7-Trimethyloct-6-en-1-ol: A fragrance ingredient with a similar backbone but additional methyl groups.
Uniqueness
6-Methyloct-7-en-1-ol is unique due to its specific placement of the double bond and hydroxyl group, which confer distinct chemical properties and reactivity. This makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and as a research tool in studying biological processes.
Propriétés
Numéro CAS |
36727-36-3 |
|---|---|
Formule moléculaire |
C9H18O |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
6-methyloct-7-en-1-ol |
InChI |
InChI=1S/C9H18O/c1-3-9(2)7-5-4-6-8-10/h3,9-10H,1,4-8H2,2H3 |
Clé InChI |
PSMYVXFLNIFZND-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCCO)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



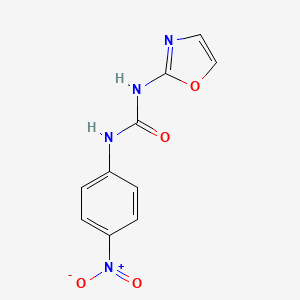
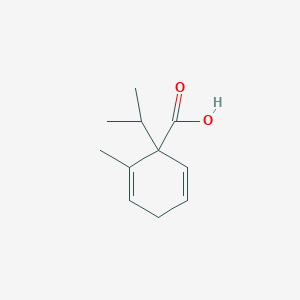

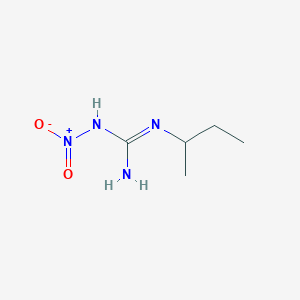
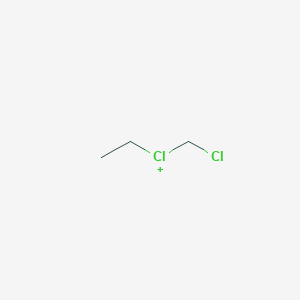
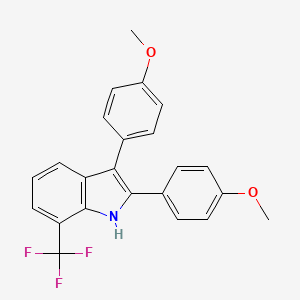

![(11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14679874.png)
![2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B14679878.png)
